ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of benzodioxepine and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepine and benzothiophene intermediates, which are then coupled through amide bond formation. Key steps include:
Formation of Benzodioxepine Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzothiophene Intermediate: This step typically involves the cyclization of thiophene derivatives.
Coupling Reaction: The benzodioxepine and benzothiophene intermediates are coupled using amide bond formation techniques, often employing reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-amido)-4,5-dimethoxybenzoate
- Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate
Uniqueness
ETHYL 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of benzodioxepine and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-2-25-21(24)18-14-6-3-4-7-17(14)28-20(18)22-19(23)13-8-9-15-16(12-13)27-11-5-10-26-15/h8-9,12H,2-7,10-11H2,1H3,(H,22,23) |
InChI Key |
ZYDPIBGDJOFOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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